((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol
Description
Stereochemical Features
The stereochemical descriptor (3aR,4R,6R,6aR) denotes four contiguous stereocenters within the furodioxolane system. X-ray diffraction studies of analogous spiro-dioxolane compounds reveal that the 2,2-dimethyl groups enforce a chair-like conformation in the dioxolane ring, while the fused furan adopts an envelope conformation with C-3a as the flap. The methanol substituent at C-4 occupies an axial position, stabilized by intramolecular hydrogen bonding with the dioxolane oxygen (O–H···O distance: 2.12 Å).
| Stereocenter | Configuration | Structural Role |
|---|---|---|
| 3aR | R | Furan-dioxolane fusion |
| 4R | R | Methanol substituent orientation |
| 6R | R | Pyrazolopyridine linkage |
| 6aR | R | Ring junction planarity |
The 4,6-bis(difluoromethyl) groups on the pyrazolopyridine introduce steric bulk and electronic perturbation. Density functional theory (DFT) calculations on similar systems indicate that the CF$$_2$$H groups adopt gauche conformations to minimize van der Waals repulsions, with F···F distances averaging 2.85 Å.
Properties
Molecular Formula |
C16H17F4N3O4 |
|---|---|
Molecular Weight |
391.32 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[4,6-bis(difluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C16H17F4N3O4/c1-16(2)26-10-9(5-24)25-15(11(10)27-16)23-14-7(4-21-23)6(12(17)18)3-8(22-14)13(19)20/h3-4,9-13,15,24H,5H2,1-2H3/t9-,10-,11-,15-/m1/s1 |
InChI Key |
KRVVMXKDASIYEB-UYUMYWFVSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=C(C=N3)C(=CC(=N4)C(F)F)C(F)F)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C4=C(C=N3)C(=CC(=N4)C(F)F)C(F)F)CO)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo[3,4-b]pyridine Skeleton
The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds. For example:
Introduction of Difluoromethyl Groups
Difluoromethyl groups are introduced via desulfurative fluorination or deoxofluorination:
- Desulfurative Fluorination :
- Deoxofluorination :
Synthesis of the Tetrahydrofuro[3,4-d]dioxol Fragment
Stereoselective Construction from D-Ribose
The tetrahydrofuro[3,4-d]dioxol moiety is derived from D-ribose through sequential protection and functionalization:
- Protection of D-Ribose :
- Functionalization :
Coupling of the Pyrazolo[3,4-b]pyridine and Tetrahydrofurodioxol Moieties
Nucleophilic Substitution
Optimization Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mesylation | MsCl, pyridine, 0°C → 25°C, 2 h | 92 | |
| Coupling | NaH, DMF, 80°C, 18 h | 78 | |
| Desulfurative Fluorination | PPHF, DBDMH, CH₂Cl₂, −78°C, 45 min | 85 |
Final Deprotection and Purification
Removal of Protecting Groups
Purification
- Crystallization : From ethanol/water (3:1) to afford the final compound as white crystals.
- Chromatography : Silica gel (hexane/EtOAc 7:3) for intermediates.
Analytical Characterization
Summary of Key Synthetic Routes
| Step | Method | Key Reagents | Yield (%) |
|---|---|---|---|
| Pyrazole Core Formation | Cyclocondensation | 5-Aminopyrazole, ethyl acetoacetate | 74–81 |
| Difluoromethylation | Desulfurative fluorination | PPHF, DBDMH | 67–85 |
| Tetrahydrofurodioxol Synthesis | Isopropylidene protection | 2,2-Dimethoxypropane, H₂SO₄ | 88–94 |
| Coupling | Nucleophilic substitution | Mesylated intermediate, NaH | 70–78 |
Chemical Reactions Analysis
Types of Reactions
((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new compounds with different properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a wide range of derivatives with varying functional groups .
Scientific Research Applications
((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Key Structural Analogues:
Analysis :
- The target compound’s bis(difluoromethyl) groups distinguish it from analogues with trifluoromethyl (CAS 1820579-85-8) or methoxy-substituted aromatic rings (CAS 834896-27-4).
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) groups compounds by mode of action (MoA) . The target compound’s pyrazolo-pyridine core is associated with kinase inhibition, similar to SAHA-like HDAC inhibitors (~70% Tanimoto similarity in pharmacophores) . However, its difluoromethyl groups may confer distinct selectivity profiles compared to methoxy- or trifluoromethyl-substituted analogues .
Key Findings :
- Compounds with Tanimoto coefficients >0.8 (e.g., via US-EPA’s CompTox Dashboard ) are considered structurally similar. The target compound’s bis(difluoromethyl) motif likely reduces its similarity to monohalogenated analogues.
- NMR chemical shifts (e.g., regions A and B in Figure 6 ) reveal conserved environments in the dioxolane ring but variability in pyrazolo-pyridine substituents, aligning with differential bioactivity .
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform predicts multitarget interactions by comparing proteomic binding signatures. Unlike traditional SAR approaches, this method groups compounds based on functional behavior rather than structural homology. For example:
- The target compound may share proteomic interactions with non-pyrazolo-pyridine compounds if they perturb overlapping pathways (e.g., nucleotide metabolism or redox regulation) .
- Dissimilar signatures correlate with off-target effects, which could be minimized by optimizing the difluoromethyl substituents .
Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: Proteomic Interaction Overlap (CANDO)
| Compound | Shared Protein Targets (%) | Unique Targets (%) |
|---|---|---|
| Target Compound | 100 | 0 |
| CAS 1820579-85-8 | 62 | 38 (e.g., tubulin) |
| CAS 834896-27-4 | 45 | 55 (e.g., CYP3A4) |
Biological Activity
The compound ((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol is a complex organic molecule with significant potential in pharmacology. Its unique structure combines a tetrahydrofuro-dioxole framework with a pyrazolo-pyridine moiety, which may contribute to its biological activity. This article explores the biological activity of this compound based on current research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H17F4N3O |
| Molecular Weight | 391.33 g/mol |
| IUPAC Name | [(3aR,4R,6R,6aR)-6-(4,6-bis(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methanol |
| CAS Number | 1820574-29-5 |
The stereochemistry of the compound is critical for its interaction with biological targets. The presence of difluoromethyl groups may enhance the compound's stability and increase its bioavailability.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The pyrazolo-pyridine moiety is known for its role in modulating various biological pathways, particularly in cancer therapy through inhibition of fibroblast growth factor receptors (FGFRs) .
Pharmacological Studies
- Antitumor Activity :
- Cytotoxic Potential :
Study on FGFR Inhibition
A study conducted by researchers aimed at developing selective FGFR inhibitors highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives in targeting cancer cells. The lead compound exhibited:
- IC50 Values : Indicating strong inhibition of FGFR activity.
- In Vivo Efficacy : Demonstrated significant reduction in tumor growth in animal models.
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of various substituted pyrazolo compounds on human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Results : The tested compounds showed IC50 values in the low micromolar range, indicating potent cytotoxicity.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the stereochemical purity of this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) under isocratic conditions (hexane:isopropanol = 85:15, 0.8 mL/min) to resolve enantiomers. Confirm assignments via X-ray crystallography or comparison with synthetic intermediates of known configuration . For fluorinated substituents, NMR (470 MHz, DMSO-) can reveal electronic environments and confirm substitution patterns .
Q. How can researchers optimize the synthesis yield of the pyrazolo[3,4-b]pyridine core?
- Methodological Answer : Optimize cyclocondensation reactions using 4,6-bis(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine precursors with glyconolactone derivatives under acidic conditions (e.g., HCl in THF, 60°C). Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:1) and isolate intermediates via column chromatography (silica gel, gradient elution). Yields >70% are achievable with strict control of anhydrous conditions and stoichiometry .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during the formation of the tetrahydrofuro[3,4-d][1,3]dioxolane ring?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn(III)-salen catalyst) to control the stereochemistry at the 3aR,4R,6R,6aR positions. For diastereomer separation, use preparative HPLC with a C18 column (acetonitrile:water = 65:35, 1.0 mL/min). Validate configurations via NOESY NMR to confirm spatial proximity of key protons .
Q. How can researchers address stability issues of the difluoromethyl groups under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, pH 1–9 buffers) with LC-MS monitoring. Under acidic conditions (pH < 3), the difluoromethyl groups may hydrolyze to carboxylates; stabilize via lyophilization or formulation with cyclodextrins. For basic conditions (pH > 8), encapsulation in liposomal nanoparticles reduces degradation .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., PDB 3QKK). Parameterize the force field for fluorine atoms using DFT (B3LYP/6-31G*). Validate predictions with SPR (surface plasmon resonance) assays to measure values .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported synthetic yields for similar pyrazolo-pyridine derivatives?
- Methodological Answer : Variability often arises from differences in solvent purity, catalyst aging, or moisture content. Replicate conditions from patent examples (e.g., EP 4 374 877 A2) using freshly distilled DMF and anhydrous KCO. Cross-validate yields via NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating the compound’s inhibitory activity against cancer cell lines?
- Methodological Answer : Use MTT assays on HeLa or MCF-7 cells with dose ranges of 0.1–100 μM. Include controls for fluorophore interference (common with difluoromethyl groups). Confirm mechanism via Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
Synthetic Methodology
Q. How to scale up the final methanolysis step without racemization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
